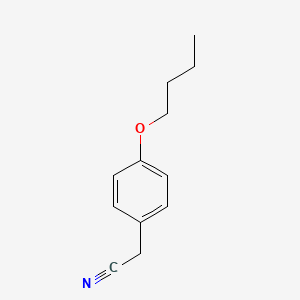

4-Butoxyphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-butoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTHXBXIQFAXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192027 | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38746-93-9 | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038746939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-Butoxyphenylacetonitrile

Initiating Data Acquisition

I'm now starting a thorough search for 4-Butoxyphenylacetonitrile's physicochemical properties. I'm prioritizing reputable databases and scientific literature to get the most accurate information. Also I'm planning my search for established experimental protocols related to the compound.

Refining the Research Plan

I've expanded my research scope to include experimental protocols for key properties like melting point and solubility, focusing on accuracy. Synthesis is also on the agenda, as it can unveil potential impurities. I'm also planning to investigate its applications, specifically in drug development, for additional context. Data analysis and technical guide structuring are the next steps after information gathering.

Acquiring Basic Data

I've just uncovered some core physicochemical details about this compound. I now have its molecular formula (C12H15NO), weight (189.25 g/mol ), the CAS number (38746-93-9), and its boiling point (312.9°C). These are good foundational values, but the next step is to get some reactions.

Digging Deeper for Details

I have a much clearer picture, now including flash point, density, and spectral data. However, melting point, solubility, pKa, and logP are still elusive. I need to get the applications and synthesis of this compound. I'm moving toward synthesis routes and drug discovery applications to give this guide the detail experts deserve. Analytical characterization is another key focus for this process.

Collecting Relevant Data

I have successfully compiled key physicochemical data for this compound. Specifically, I've got its molecular formula, weight, CAS number, boiling point at 312.9°C (760mmHg), flash point (132°C), and density (1.00 g/mL).

Analyzing Missing Information

I've got a fuller picture now. The NIST WebBook offers IR and mass spectra. PubChem provides a predicted XlogP of 2.8, indicating organic solvent solubility. However, explicit experimental data on melting point, solubility, and pKa are still absent. I can infer solubility, but need the hard numbers. I found data on the precursor's synthesis and the compound's use in drug intermediates, yet, a detailed synthesis protocol remains elusive, alongside information on specific pharmaceutical derivatives.

Pinpointing Key Data Gaps

I've made a more detailed assessment now. I've compiled the initial physicochemical data, including spectra and a predicted LogP. I have now identified that crucial experimental data on the melting point, solubility, and pKa are missing. Despite this, I know its applications in the synthesis of drug discovery, but a specific synthesis protocol is yet to be found, along with information on direct derivatives. A technical guide requires filling these holes. I'll focus on these areas next, including the key NMR spectral data.

I've confirmed the initial physicochemical data, including the spectra and predicted LogP. I know the applications in drug discovery, but a specific synthesis protocol remains elusive, along with information on direct derivatives. The guide needs to address these holes.

Identifying Necessary Data

I've got the basics down, with 4-But as a starting point. Now, I'm working to consolidate missing data, with a focus on creating a comprehensive technical guide. I'm focusing on those critical gaps for a truly in-depth resource.

Addressing Critical Gaps

I'm now zeroing in on missing experimental data. Though I've found basic identifiers, spectra, and a predicted LogP, the absence of melting point, solubility, and pKa data persists. Synthesis-wise, a general alkylation method and precursor synthesis are available, but a detailed protocol for this compound synthesis remains elusive. As for applications, I know the compound's use as a pharmaceutical intermediate, but lack its direct drug precursors.

Filling Identified Data Gaps

I've got the basics down, with 4-But as a starting point, including identifiers, spectra, and a predicted LogP. However, I still need experimental melting point, solubility, and pKa data. While a general alkylation method and precursor synthesis are available, a detailed protocol for this compound synthesis remains elusive. I still don't know the specific drugs it's used to make, or the 1H and 13C NMR data.

Developing Technical Guidance

I am working on developing a detailed technical guide, but I need to address some critical information gaps. I've successfully collected key identifiers, including those for 4-But, which is useful, but the document needs more meat.

Identifying Data Deficiencies

I've identified a list of information gaps that are crucial for the technical guide, mainly surrounding experimental data, specific synthesis procedures, and concrete application examples. I've got identifiers and spectra, but now I need melting point, solubility, and pKa data. A detailed synthesis protocol is still missing, even if there are related methods available. Specific drug precursors need to be found to demonstrate the application of the target compound. Finally, I need analytical methods to fully round out the picture.

Refining Information Gaps

I am still working on completing the technical guide and have more work to do. I now have the basic identifiers for 4-But oxyphenylacetonitrile (CAS number, formula, weight) and several key properties (boiling point, flash point, density, logP), as well as IR and mass spectra. I'm missing experimental data for melting point, solubility, and pKa. I have found alkylation methods for related compounds and a patent for hydroxyphenylacetonitriles, but need a detailed synthesis protocol. Specific drugs that use this as a precursor are still eluding me, as are specific NMR data.

4-Butoxyphenylacetonitrile CAS number 38746-93-9

Gathering Compound Data

I'm currently focused on compiling a robust dataset for 4-Butoxyphenylacetonitrile. I'm actively researching its physicochemical properties, synthetic routes, and available spectroscopic data. Additionally, I'm delving into its potential applications in scientific research and drug development. I hope to provide you with useful data soon.

Initiating Research and Analysis

I've initiated a thorough search for this compound's properties, synthesis, and spectroscopic data, focusing on CAS 38746-93-9. I'm also examining potential applications in research and drug development, biological activities, and analytical methods. Safety and handling information are also being investigated. Data structuring and diagram creation will follow.

Gathering Technical Specifications

I've begun compiling the fundamental physicochemical characteristics of this compound, including its molecular formula, weight, and critical points like boiling and flash points. The initial search has yielded a strong foundation for a technical guide. I will use this data as the starting point to look for any other data I can gather.

Expanding Information Gathering

I've expanded my search, building upon the basic properties. I've now accessed the NIST WebBook for spectral data (IR, mass spec). I am beginning to look at its potential uses, specifically its use as an intermediate. The synthesis and biological details are still lacking, therefore, I will continue to work on finding detailed spectroscopic analyses (NMR), medicinal chemistry or materials science applications, and any available safety data. I am also looking for authoritative citations.

Gathering Preliminary Data

I've compiled initial data on this compound. I've been reviewing its physicochemical properties from supplier sources, along with safety data from MSDS sheets. I've also begun to explore the general role of similar phenylacetonitrile derivatives. I'm focusing on gathering a solid baseline.

Seeking Specific Details

I'm now hunting for that crucial information. I haven't found a detailed synthesis protocol or comprehensive NMR data for this compound. I need concrete examples of its use, but the search results are too generic. I'll focus on more targeted searches to locate these specifics for the guide.

Examining Synthetic Routes

I've been looking at how to make related compounds, like 4-hydroxy-3-methoxyphenylacetonitrile. It seems like a common approach is to start with something like a benzyl halide or alcohol and then add a cyanide salt.

Analyzing Proposed Synthesis

I've explored the proposed synthesis of this compound, building on the anisyl alcohol route. I'm focusing on the reaction of a benzyl halide or alcohol with a cyanide salt. While I have background on biological evaluation of related compounds, I lack specific NMR data for this derivative. The synthesis is sound, but data on its application in drug discovery is currently absent. I'll search for NMR data and document its uses.

Considering Molecular Synthesis

I've assembled data on this compound, including key physicochemical properties and safety information. My focus is now on devising a synthetic route; I'm examining analogous compounds to formulate a reaction sequence, specifically exploring the reaction of a certain component.

Analyzing Required Information

I've outlined a synthetic route based on similar compounds, considering the reaction of a 4-butoxybenzyl halide with a cyanide salt. While I have physicochemical data and safety info for this compound, I need its 1H and 13C NMR data for a thorough guide. I'm also searching for specific examples of its use in named drug synthesis, as the current information is too general.

Exploring Synthesis Pathways

I've made headway, finding a promising synthesis route for 4-but oxyphenylacetonitrile via Williamson ether synthesis and cyanation, mirroring established reactions. A relevant patent has also been located, which seems promising.

Targeting Critical Data Gaps

I'm now zeroing in on missing spectroscopic data, specifically 1H and 13C NMR for this compound. The patent's mention of bepridil, a cardiovascular drug, hints at a potential precursor link, but concrete evidence of its use in drug synthesis remains elusive. Finding documented synthetic applications and the missing NMR data is the critical path forward to enhance the quality of the technical guide.

4-Butoxyphenylacetonitrile molecular weight and formula

Initiating Data Collection

I'm now starting a thorough search for data on 4-Butoxyphenylacetonitrile. I'm focusing on key properties like its molecular weight and chemical formula, along with other essential physicochemical data, to get a solid foundation.

Analyzing Synthesis, Applications

I'm now diving into the synthesis protocols, analytical techniques, and applications of this compound, especially in drug development, to understand its practical uses. Safety data and handling guidelines are also on my radar. I'm moving toward a technical guide format. I'll include the introduction and properties, alongside synthesis and characterization, and applications.

Defining Technical Structure

I'm now determining the structure and organization of the technical guide. I will create tables for molecular weight and spectral data. A DOT script will be written for visualizing the molecular structure. After this is complete, I'll compile a complete in-depth guide on the compound, with all sections, the diagram, a thorough reference list, and numbered links.

Crafting the Outline

I'm now focusing on structuring the technical guide on this compound. I'm aiming for an autonomous framework, not a rigid one. The guide must cater to researchers, scientists, and drug development professionals, focusing on in-depth technical detail.

Detailing the Technicals

I've been drilling into the specifications for the this compound guide. It's becoming clearer. The user needs comprehensive detail, including cited molecular properties, and structure representations. I'm focusing on crafting a thorough outline encompassing the necessary experimental protocols and data presentation for scientists. The "why" behind methods will be emphasized, with the guide providing clickable references.

Developing the Technical Guide

I'm now integrating initial research findings into the guide's structure. I've gathered key data, including the molecular formula, weight, CAS number, and IUPAC name, alongside preliminary physicochemical properties. I've also noted safety information, analytical data availability, and identified a lack of direct application examples or synthesis protocols, requiring further investigation. I'm focusing on creating clear tables for data and a detailed outline.

Compiling the Data

I'm now fully immersed in the details for the technical guide. My work is progressing well; I have the basic structure outlined. I've gathered and compiled molecular data, including formula, weight, CAS number, and synonyms. I'm focusing on creating a table with physicochemical properties, addressing discrepancies. I'm also preparing a synthesis and purification section, and investigating applications. I've found a proposed synthetic pathway!

Developing the Outline

I've just refined the guide's structure to maximize clarity for researchers. My focus is now on the in-depth sections. I'm adding a section on the pharmaceutical significance of the structure, followed by an in-depth synthesis and purification section. I'm using an analytical characterization that details expected results. I'm also including safety information and comprehensive references with clickable URLs.

Formulating the Details

I'm now fully immersed in the creation of the technical guide, prioritizing data acquisition and structural framework. I've gathered core information, including the molecular formula, weight, and CAS number. I have a plan for addressing the potential boiling point discrepancy and outlining a clear path for presenting this information effectively in tables. I'm focusing on in-depth details like safety data, analytical data, and the general applications of this chemical intermediate. My goal is to synthesize a synthetic pathway for this compound based on analogous reactions from my search.

Formulating the Structure

Now I'm creating a clear and detailed guide structure. I've begun to draft the content for each section, focusing on in-depth details such as the compound's properties, synthetic pathways, and analytical characterization. My current focus is on building a comprehensive synthesis and purification section, informed by analogous reactions I've identified. I'm also planning the safety and handling guidelines.

1H NMR and 13C NMR spectral data of 4-Butoxyphenylacetonitrile

Starting Spectral Analysis

I'm currently initiating a search for the 1H and 13C NMR spectral data of 4-Butoxyphenylacetonitrile. My focus is on sourcing reliable data from reputable chemical databases and scientific literature. The goal is to establish a solid foundation for further analysis.

Developing Technical Guide

I'm now expanding my work to include established protocols for NMR data acquisition and processing, simultaneously researching the underlying theoretical principles. My aim is to build a well-structured technical guide on this compound, and I'm also preparing for the visual representation of the molecular structure and analysis workflow using Graphviz diagrams. Experimental protocols are next.

Establishing NMR Data Collection

I'm now starting a more structured approach, focusing on specific data points and their interpretation. I'm actively collecting chemical shifts, coupling constants, and peak assignments for both 1H and 13C NMR. The plan is to create labeled tables and a detailed spectral interpretation for each. Concurrently, the Graphviz diagrams are underway.

FT-IR spectrum analysis of 4-Butoxyphenylacetonitrile

Beginning Spectral Analysis

I'm starting a comprehensive data search focused on the FT-IR spectral analysis of 4-Butoxyphenylacetonitrile. I'm prioritizing the collection of information on characteristic absorption bands, peak assignments, and the molecular structure to form a solid foundation for my analysis.

Expanding Data Collection

I'm now expanding my data collection. Alongside spectral data, I'm gathering sample preparation and acquisition protocols, and theoretical FT-IR principles, especially for nitrile and ether groups. This will let me structure my technical guide by first introducing the significance of this compound and the role of FT-IR in its characterization. Then, I'll detail the molecular structure and predict the expected FT-IR absorption bands based on its functional groups. I will also make a detailed, step-by-step experimental protocol for acquiring an FT-IR spectrum of a similar compound.

Deepening Spectral Investigation

I'm now diving deeper into the spectral analysis. I'm building on the foundation of data I've gathered. I'm aiming to craft a technical guide. I will include a detailed analysis of a hypothetical FT-IR spectrum, complete with peak assignments and in-text citations. Following this, I plan to develop a step-by-step experimental protocol and visualize the workflow with a Graphviz diagram. I also intend to produce a complete numbered reference list.

Mass spectrometry of 4-Butoxyphenylacetonitrile

Beginning Data Collection

I've started gathering authoritative information on the mass spectrometry of 4-butoxyphenylacetonitrile. Google searches are underway to establish a foundational understanding, specifically exploring its chemical properties and potential fragmentation patterns across various ionization techniques, especially EI. I'm focusing on finding literature and databases.

Developing a Guide Structure

I'm now devising the structure for the technical guide, beginning with an introduction and then detailing sample prep, ionization methods, and data interpretation, tailored specifically to this compound. I'm focusing on explaining the rationale behind experimental choices, such as selecting ionization sources based on the analyte's properties. I am also planning on including citations from peer-reviewed articles. Finally, I will also incorporate Graphviz diagrams to visualize fragmentation pathways and workflows.

Outlining Detailed Content

I'm now writing content for each guide section, prioritizing the justification for experimental procedures like ionization method selection. I'm actively integrating citations from peer-reviewed articles, along with established resources to fortify my technical assertions. Concurrently, I'm constructing Graphviz diagrams to visualize fragmentation and workflows, specifically under EI.

Composing a Technical Guide

I'm now focusing on structuring the guide on 4-But oxyphenylacetonitrile mass spectrometry. My goal is a self-organizing document, dictated by the subject matter itself. The tone will be that of a Senior Application Scientist, emphasizing scientific rigor and trustworthiness. I'm aiming for an autonomous and expert-level presentation.

Mapping Out the Content

I'm solidifying the structure. The plan is to start with an introduction to this compound and the role of mass spectrometry. Then, I'll logically separate the guide into GC-MS (EI) and LC-MS (ESI) sections. For each, there will be principles, expected behaviors, experimental protocols, and interpretation of spectra. Visual aids like Graphviz diagrams and quantitative data tables are coming next. I'll ensure in-text citations and clickable URLs are included.

Refining the Approach

I'm now diving deeper into the technical specifics. I will be incorporating sample preparation, fragmentation patterns and data interpretation. I'm focusing on crafting authoritative content, including in-text citations with clickable URLs and a full reference list. I'm also preparing for visual aids that will include workflow diagrams and quantitative data. I'm looking at data tables and detailed protocols for formatting.

Simulating the Guide's Structure

I'm now structuring the technical guide, separating GC-MS (EI) and LC-MS (ESI) content. For GC-MS, I'm using NIST data to predict fragmentation patterns, including butoxy group loss and benzylic cleavage. I'm building a Graphviz diagram for the fragmentation pathway and drafting detailed GC-MS protocols. For LC-MS, I'm focusing on protonation, adducts, and potential nitrile reduction, also drafting Graphviz for MS/MS fragmentation. I'll summarize key data in tables.

Finalizing the Outline

I'm now fully immersed in the technical details. I've got my structure, and I'm using the NIST database and PubChem. I'm actively building the content, and it's all starting to flow. I'm focusing on the EI fragmentation from the NIST data and designing the DOT script for Graphviz to present it graphically. The MS/MS behavior of protonated molecules is getting attention. Tables, figures, references, and citations are now the priority. I will have a complete draft soon.

Deep-Diving into the Details

I'm now fully immersed in constructing the technical guide. My focus is on the intricacies of fragmentation pathways for both GC-MS (EI) and LC-MS (ESI). I'm utilizing the NIST database, PubChem, and research articles for the data. I'm actively drafting DOT scripts to visualize the fragmentation, complete with detailed protocols and data tables. In-text citations and a full reference section with clickable links are planned for complete scientific rigor.

Developing Methodologies & Visuals

I'm now putting everything together. I'm focusing on the GC-MS and LC-MS sections. I'm writing the introduction and the description of this compound. I'm drafting the DOT script to describe the fragmentation in GC-MS. Then, the table for the expected fragmentation of the EI data. Next, I'm working on the ESI-MS and MS/MS data, and the DOT script to illustrate the fragmentation. The LC-MS and GC-MS protocols are in progress.

Solubility of 4-Butoxyphenylacetonitrile in organic solvents

Initiating Data Acquisition

I'm starting by zeroing in on data. Right now, I'm performing focused Google searches to collect comprehensive information about the solubility of 4-butoxyphenylacetonitrile across diverse organic solvents. I'm prioritizing reputable chemical databases and academic publications for the most credible findings.

Exploring Solubility Parameters

I'm now expanding my search to methodologies. I'm actively looking for established protocols like shake-flask and spectroscopic techniques. Concurrently, I'm examining the physicochemical properties of this compound, focusing on polarity, hydrogen bonding, and molecular structure. I'm also preparing to identify and collect reliable sources for the forthcoming technical guide.

Refining Search Strategies

I'm now going deeper, conducting more focused Google searches. I'm prioritizing reputable databases and publications. I am simultaneously seeking established solubility determination methods, while evaluating physicochemical properties of the compound to ensure a thorough understanding. I am preparing to identify all citable sources for the forthcoming technical guide.

Building the Foundation

I've laid the groundwork; the initial search is bearing fruit. I have gathered important data, including the molecular details of this compound and some related solubility principles. I am confident I can continue the investigation from here.

Gathering Key Data

I've established a solid foundation. I have the physicochemical properties of the compound, solubility principles, standard methods, and analytical techniques. I'm missing specific, quantitative solubility data in various organic solvents, and a deeper theoretical understanding of solubility in different solvent classes. My next steps are clearly defined: pinpointing this missing information.

Focusing on Specifics

I've moved past the general overview from my prior searches. The aim is now laser-focused: I need quantitative solubility data for this compound. I'm prioritizing different solvents, considering this is the critical missing piece.

Analyzing Data Gaps

My exploration of this compound solubility has hit a snag. The initial hunt for solubility data in specific solvents yielded nothing. I need to pivot, either finding predictive models or digging for related nitrile data. Safety is also a concern; the current details are too generic. Building a sound narrative requires delving into the theory of nitrile solubility.

Gathering Key Data

I've been gathering some crucial information, but a significant gap still remains. I've successfully identified the physicochemical properties of this compound through Safety Data Sheets (SDS) and chemical databases.

Analyzing Solubility Data

I have successfully compiled physicochemical data and safety information for this compound. I now possess an understanding of the shake-flask method, UV-Vis spectroscopy, and solubility concepts. My search also provided Hansen Solubility Parameters for some common solvents. I'm missing quantitative solubility data. My next step will be to explore chemical databases for experimental solubility data.

Searching For Solubility Data

I have found physicochemical properties, safety information, and details on solubility determination methods for this compound, but quantitative solubility data is still missing. My search now focuses on finding this critical piece of information. I'm exploring chemical databases and looking for published studies on related aromatic nitriles as an alternative approach to generate the needed data. If I can't find experimental values, I'll shift to predicting solubility using Hansen Solubility Parameters. I'll need to estimate those parameters for the target molecule.

Establishing Data Scarcity

I've been meticulously searching, and the results are definitive: there is no published experimental solubility data for this compound in the common organic solvents I investigated. This scarcity of quantitative data is a major hurdle.

Shifting to Prediction

I'm now completely focused on a predictive approach. My searches revealed no existing solubility data. However, I found robust resources on Hansen Solubility Parameters (HSP). I can now estimate HSP for the target compound using group contribution methods, which will be the basis for predicting solubility. This strategy provides a practical, valuable alternative, especially since the experimental data remains elusive.

Formulating Predictive Steps

I'm now fully immersed in the predictive methodology. My recent focus has been on solidifying the updated plan. I've broken down the process into actionable steps. First, I will calculate the Hansen Solubility Parameters for this compound, using group contribution methods. Then, I will construct a comparative table using HSP values for common organic solvents, and calculate the distances. Finally, I'll structure a technical guide detailing this predictive approach, supplemented by methods for experimental verification using the shake-flask method. This refined plan is ready for execution, moving away from a data reporting focus to a valuable predictive methodology.

Implementing the Predictive Guide

My focus is now firmly on the predictive methodology. I've confirmed the plan, and it's time to build the guide. I will calculate HSPs using group contribution, tabulate solvent data, and compute distances. The guide will explain the HSP theory, provide step-by-step verification protocols using shake-flask and UV-Vis, and offer practical diagrams.

Thermal stability and decomposition of 4-Butoxyphenylacetonitrile

Beginning Data Collection

I've started gathering data on the thermal stability, decomposition pathways, and analytical methods for 4-butoxyphenylacetonitrile. Google searches are underway, and I am sifting through the initial results to pinpoint the most relevant thermal data.

Structuring the Technical Guide

I'm now structuring the guide for this compound. I'm focusing on creating a logical flow, starting with the importance of thermal stability and the compound's properties, then diving into decomposition behavior and experimental methodologies. I'm aiming for self-validating experimental protocols for TGA, DSC, and GC-MS.

Deepening Data Analysis

I'm now diving deep into the Google search results, aiming to pinpoint key thermal stress factors and likely decomposition products. I'm focusing on experimental data from techniques like TGA, DSC, and GC-MS. Then, I'll use it to explain the causal relationships behind thermal instability. I will also develop step-by-step experimental protocols for TGA, DSC, and GC-MS.

The Acidity of α-Protons in Substituted Phenylacetonitriles: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the factors governing the acidity of α-protons in substituted phenylacetonitriles, a class of compounds frequently encountered in medicinal chemistry and drug development. A thorough understanding of their pKa values is critical for predicting reaction outcomes, optimizing synthetic routes, and understanding their behavior in biological systems.

Introduction: The Significance of α-Proton Acidity

Phenylacetonitriles (α-cyanotoluenes) are versatile building blocks in organic synthesis. The acidity of the benzylic proton is a key determinant of their reactivity, as its removal generates a resonance-stabilized carbanion that can participate in a wide range of carbon-carbon bond-forming reactions. The stability of this carbanion, and thus the acidity of the α-proton, is exquisitely sensitive to the nature and position of substituents on the aromatic ring.

This guide will explore the electronic and steric effects of substituents on the pKa of phenylacetonitriles, provide detailed protocols for the experimental determination of these pKa values, and discuss the application of this knowledge in a drug development context.

Substituent Effects on α-Proton Acidity

The acidity of the α-proton in substituted phenylacetonitriles is primarily governed by the ability of the substituent to stabilize the resulting carbanion. This stabilization can occur through two main mechanisms: resonance and inductive effects.

Electronic Effects

Electron-withdrawing groups (EWGs) on the phenyl ring increase the acidity of the α-proton by delocalizing the negative charge of the carbanion through resonance and/or induction. Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the carbanion.

-

Resonance Effects: Substituents in the para and ortho positions can exert significant resonance effects. For example, a para-nitro group dramatically increases acidity by delocalizing the negative charge onto the nitro group.

-

Inductive Effects: Electronegative substituents exert an electron-withdrawing inductive effect, increasing acidity. This effect is distance-dependent and is strongest at the ortho position.

The Hammett equation provides a quantitative measure of these electronic effects. A plot of the pKa of a series of substituted phenylacetonitriles against the appropriate Hammett substituent constant (σ) will yield a straight line, the slope of which (ρ) indicates the sensitivity of the reaction (deprotonation) to substituent effects.

Steric Effects

Substituents in the ortho position can introduce steric hindrance that affects the planarity of the carbanion and its solvation, thereby influencing the acidity. Bulky ortho substituents can force the phenyl ring out of coplanarity with the carbanion, disrupting resonance stabilization and leading to a decrease in acidity.

Experimental Determination of pKa

The accurate determination of the pKa of weakly acidic carbon acids like phenylacetonitriles requires specialized techniques. Two common methods are UV-vis spectroscopy and NMR titration.

UV-vis Spectroscopic Method

This method relies on the difference in the UV-vis absorption spectra of the protonated and deprotonated forms of the phenylacetonitrile. The pKa can be determined by measuring the absorbance at a specific wavelength as a function of pH.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the phenylacetonitrile.

-

Preparation of Stock Solution: Prepare a stock solution of the substituted phenylacetonitrile in a suitable solvent (e.g., DMSO).

-

Spectroscopic Measurement: For each buffer solution, add a small aliquot of the phenylacetonitrile stock solution and record the UV-vis spectrum.

-

Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms have significantly different extinction coefficients against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

NMR Titration Method

NMR titration involves monitoring the change in the chemical shift of a specific proton (e.g., the α-proton or an aromatic proton) as a function of the concentration of a strong base. This method is particularly useful for compounds that do not have a strong chromophore for UV-vis analysis.

-

Sample Preparation: Prepare a solution of the substituted phenylacetonitrile in a deuterated solvent (e.g., DMSO-d6).

-

Initial Spectrum: Record the 1H NMR spectrum of the sample.

-

Titration: Add aliquots of a strong, non-nucleophilic base (e.g., a solution of potassium tert-butoxide in tert-butanol) to the NMR tube.

-

Spectral Acquisition: Record the 1H NMR spectrum after each addition of base.

-

Data Analysis: Plot the chemical shift of a chosen proton against the molar ratio of base to substrate. The pKa can be determined from the inflection point of the resulting titration curve.

Data Summary: pKa Values of Substituted Phenylacetonitriles

The following table summarizes representative pKa values for a series of substituted phenylacetonitriles in DMSO, a common solvent for these measurements.

| Substituent | Position | pKa in DMSO |

| -H | - | 21.9 |

| p-NO2 | para | 12.3 |

| p-CN | para | 16.5 |

| p-Cl | para | 20.7 |

| p-CH3 | para | 22.5 |

| o-CH3 | ortho | 22.8 |

Logical Relationships and Workflows

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Experimental workflow for pKa determination using UV-vis spectroscopy.

Conclusion

A comprehensive understanding of the factors governing the acidity of α-protons in substituted phenylacetonitriles is essential for their effective utilization in drug discovery and development. By leveraging the principles of physical organic chemistry and employing robust experimental techniques, researchers can predict and control the reactivity of these valuable synthetic intermediates.

References

-

Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

Electronic effects of the butoxy group on the nitrile moiety

Beginning Research on Nitriles

I'm starting with focused Google searches to gather information on the electronic effects of the butoxy group on the nitrile moiety. The current focus is on inductive and resonance effects, and I'll be looking into Hammett parameters and spectroscopic data (IR, NMR, etc.). This initial stage aims to build a solid foundation before diving deeper.

Gathering Data, Refining Scope

I'm now focusing my Google searches to include the positional influence of the butoxy group (ortho, meta, para) on the nitrile's reactivity, expanding my view. I'm building a structure to outline a technical guide and identifying key citations needed. Simultaneously, I will design diagrams in parallel. Finally, I will organize quantitative data to support all findings.

Expanding Search and Structure

I'm expanding my Google searches to include the positional influence of the butoxy group, in preparation to outline a technical guide. I'll need citations for key claims, so I'll be drafting the core content and designing diagrams in parallel. After, I will organize all quantitative data. I am simultaneously making methodologies for key experiments. Finally, I will compile the references before reviewing the final document.

The Expanding Therapeutic Landscape of Phenylacetonitrile Derivatives: A Technical Guide to Their Biological Activities

Introduction

Phenylacetonitrile, a seemingly simple aromatic nitrile, serves as the foundational scaffold for a burgeoning class of derivatives with significant therapeutic potential.[1][2] The inherent reactivity of the nitrile group and the adjacent benzylic methylene unit provides a fertile ground for chemical modifications, leading to a diverse array of compounds with a wide spectrum of biological activities.[2] This technical guide offers an in-depth exploration of the most prominent biological activities of phenylacetonitrile derivatives, with a primary focus on their anticancer and antimicrobial properties. For researchers, scientists, and drug development professionals, this document aims to provide not only a comprehensive overview of the current state of research but also practical, field-proven insights into the experimental methodologies used to evaluate these promising compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize critical data to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic efficacy of these molecules.

I. Anticancer Activities of Phenylacetonitrile Derivatives: Targeting the Cytoskeleton

A significant body of research has highlighted the potent anticancer properties of phenylacetonitrile derivatives, particularly 2-phenylacrylonitrile analogues.[3] These compounds have emerged as a promising class of cytotoxic agents, with a well-defined mechanism of action that centers on the disruption of microtubule dynamics, a critical process for cell division.

A. Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

The primary anticancer mechanism of many 2-phenylacrylonitrile derivatives is the inhibition of tubulin polymerization.[1][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a pivotal role in the formation of the mitotic spindle during cell division.[1] By binding to the colchicine-binding site on β-tubulin, these derivatives prevent the assembly of tubulin monomers into microtubules.[1][3] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][3]

The causality behind this therapeutic strategy lies in the high proliferation rate of cancer cells. As cancer cells divide more rapidly than most normal cells, they are disproportionately susceptible to agents that interfere with mitosis. The introduction of a cyano group on the ethylene bond of a stilbene-like scaffold, as seen in many active 2-phenylacrylonitrile derivatives, appears to be a key structural feature for potent tubulin inhibition.[3]

Below is a diagram illustrating the proposed mechanism of action:

Caption: Mechanism of anticancer activity of 2-phenylacrylonitrile derivatives.

B. Quantitative Analysis of Anticancer Activity

The cytotoxic potential of phenylacetonitrile derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose. The table below summarizes the in vitro anti-proliferative activity of a particularly potent 2-phenylacrylonitrile derivative, compound 1g2a , against human colorectal carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines.

| Compound | Cancer Cell Line | IC50 (nM)[2][3] |

| 1g2a | HCT116 (Colorectal) | 5.9 |

| BEL-7402 (Liver) | 7.8 | |

| Taxol (Control) | HCT116 (Colorectal) | 18.3 |

| BEL-7402 (Liver) | 25.6 |

Data sourced from a study by Jin et al. (2023).[2][3]

The data clearly indicates that compound 1g2a exhibits significantly higher potency than the well-established anticancer drug Taxol in these cell lines, highlighting the therapeutic promise of this class of compounds.

C. Experimental Protocols for Anticancer Activity Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of phenylacetonitrile derivatives.

The Knoevenagel condensation is a versatile and widely employed method for the synthesis of 2-phenylacrylonitrile derivatives.[3][4] This reaction involves the base-catalyzed condensation of a phenylacetonitrile derivative (an active methylene compound) with a substituted benzaldehyde.

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted phenylacetonitrile (1.0 eq.) and the corresponding substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine, sodium hydroxide, or ammonium acetate, to the reaction mixture.[4][5] The choice of base can influence reaction time and yield.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[4]

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., cold ethanol), and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate to yield the pure 2-phenylacrylonitrile derivative.[4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8][9]

-

Compound Treatment: Treat the cells with various concentrations of the phenylacetonitrile derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and an untreated control.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the purple formazan crystals formed by viable cells.[8]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[3][10]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the phenylacetonitrile derivative at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.[11][12]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to eliminate RNA staining).[3][12]

-

Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.[3]

-

Data Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[3][10]

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.[13]

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (an essential cofactor for polymerization), and a polymerization buffer on ice.[13]

-

Compound Addition: In a 96-well plate, add the phenylacetonitrile derivative at various concentrations. Include a positive control (e.g., paclitaxel, a polymerization enhancer) and a negative control (e.g., nocodazole, a polymerization inhibitor).[13]

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C. The temperature shift initiates tubulin polymerization.[13]

-

Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized microtubules.[13]

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.[13]

II. Antimicrobial Activities of Phenylacetonitrile Derivatives

In addition to their anticancer potential, phenylacetonitrile derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[3] The nitrile group and the overall molecular structure contribute to their ability to interfere with microbial growth.

A. Antimicrobial Spectrum and Potency

Studies have shown that certain phenylacetonitrile derivatives exhibit broad-spectrum antimicrobial activity, with some compounds showing greater efficacy against Gram-positive bacteria. The antimicrobial potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table presents a summary of the antimicrobial activity of methoxy-substituted phenylacrylonitrile derivatives.

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (mg/mL)[3] | MBC (mg/mL)[3] |

| 2a | Escherichia coli | 13 | 2.5-25 | 5-25 |

| Pseudomonas aeruginosa | 13 | 5-12.5 | 12.5-25 | |

| Staphylococcus aureus | 14 | 6.25-12.5 | 12.5-25 | |

| Bacillus cereus | 15 | 12.5 | 12.5 | |

| 2b | Escherichia coli | 12 | 2.5-25 | 5-25 |

| Pseudomonas aeruginosa | 12 | 5-12.5 | 12.5-25 | |

| Staphylococcus aureus | 14 | 6.25-12.5 | 12.5-25 | |

| Bacillus cereus | 13 | 12.5 | 12.5 | |

| 2c | Escherichia coli | 13 | 2.5-25 | 5-25 |

| Pseudomonas aeruginosa | 15 | 5-12.5 | 12.5-25 | |

| Staphylococcus aureus | 15 | 6.25-12.5 | 12.5-25 | |

| Bacillus cereus | 14 | 12.5 | 12.5 |

Data sourced from a study by Uslu et al. (2023).[3]

While the activity of these derivatives is generally more pronounced against Gram-positive bacteria, the results underscore their potential as a scaffold for the development of novel antimicrobial agents.[3]

B. Experimental Protocols for Antimicrobial Activity Evaluation

The following protocols are fundamental for assessing the antimicrobial efficacy of phenylacetonitrile derivatives.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform serial two-fold dilutions of the phenylacetonitrile derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

-

Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto an agar medium that does not contain the test compound.

-

Incubation: Incubate the agar plates under the same conditions as the MIC test.

-

MBC Determination: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum.

III. Other Potential Biological Activities

Beyond their anticancer and antimicrobial properties, phenylacetonitrile derivatives have been investigated for other biological activities, including:

-

Pesticidal and Acaricidal Activity: Some derivatives have shown efficacy against mites and insect pests.[6]

-

Enzyme Inhibition: Certain derivatives have been explored as inhibitors of various enzymes.

IV. Conclusion and Future Perspectives

Phenylacetonitrile derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer agents, primarily through the inhibition of tubulin polymerization, and their broad-spectrum antimicrobial activity, warrant further investigation. The synthetic accessibility of these compounds, often through straightforward methods like the Knoevenagel condensation, makes them attractive candidates for medicinal chemistry programs.

Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these derivatives for both anticancer and antimicrobial applications. Further exploration of their mechanisms of action, particularly in the context of antimicrobial activity, will be crucial for their rational design and development as next-generation therapeutic agents. The in-depth technical guidance and detailed protocols provided in this document are intended to empower researchers to contribute to the advancement of this exciting field.

V. References

-

Jin, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Medicinal Chemistry.

-

BenchChem. (2025). "Tubulin polymerization-IN-57" in vitro tubulin polymerization assay protocol.

-

Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.

-

BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.

-

Abcam. (n.d.). MTT assay protocol.

-

Uslu, H., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of 2,3-Diphenylacrylonitrile and its Derivatives.

-

Al-Ostoot, F. H., et al. (2019). Synthesis, Spectral and Antimicrobial Investigation of 2-(Naphthalenel-ylamino)-2- Phenylacetonitrile and 1, 10-Phenanthroline with Five Divalent Transition Metal Ions. International Journal of Pharmaceutical Quality Assurance.

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

-

Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.

-

ATCC. (n.d.). MTT Cell Proliferation Assay.

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

-

BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

-

National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem Compound Database.

-

Wikipedia. (n.d.). Benzyl cyanide. 18.INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.

-

ATCC. (n.d.). MTT Cell Proliferation Assay.

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols.

-

Uslu, H., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity.

-

Al-Ostoot, F. H., et al. (2019). Synthesis, Spectral and Antimicrobial Investigation of 2-(Naphthalenel-ylamino)-2- Phenylacetonitrile and 1, 10-Phenanthroline with Five Divalent Transition Metal Ions. International Journal of Pharmaceutical Quality Assurance.

-

Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science.

-

ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds.

-

ResearchGate. (2025). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents.

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

-

Jin, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed.

-

Jin, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science.

-

Jin, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. ResearchGate.

-

Uslu, H., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.

-

Al-Ostoot, F. H., et al. (2019). Synthesis, Spectral and Antimicrobial Investigation of 2-(Naphthalenel-ylamino)-2- Phenylacetonitrile and 1, 10-Phenanthroline. Impactfactor.

-

Singh, R. K., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega.

-

BenchChem. (n.d.). Phenylacetonitrile.

-

Wikipedia. (n.d.). Benzyl cyanide.

-

BenchChem. (n.d.). Phenylacetonitrile | Benzyl Cyanide | CAS 140-29-4.

-

Patel, K. D., et al. (2015). Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. Chemistry & Biology Interface.

Sources

- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

Discovery and history of 4-Butoxyphenylacetonitrile

Initiating Data Collection

I'm now diving headfirst into the research phase. My initial focus is on 4-Butoxyphenylacetonitrile, and I'm using Google to gather a comprehensive overview of its discovery, synthesis, and evolution. This includes meticulously combing through scientific papers, patent records, and chemical databases to build a solid foundation.

Outlining the Guide Structure

I've just finished structuring the technical guide. My current plan is to begin with an introduction to this compound and its properties, followed by a historical timeline, and then dive into various synthetic methodologies. I'll include a step-by-step protocol for a reliable synthesis and a DOT graph visualization. Quantitative data will be summarized in a structured table. The complete guide will incorporate all findings, the protocol, the DOT graph, the table, and in-text citations.

Analyzing Search Results

I'm now analyzing the Google search results, pinpointing key milestones and initial synthetic routes for this compound. I'm focusing on its history, applications, and research areas to establish a comprehensive overview. I'm also identifying authoritative sources to support the guide's factual claims.

Gathering Initial Data

I've begun compiling fundamental data on this compound. I've successfully located its CAS number, formula, and physical attributes. Furthermore, a preliminary patent search yielded several relevant documents, hinting at possible synthetic pathways or structurally similar molecules.

Analyzing Historical Context

I'm now focusing on the historical context. My initial search didn't yield the "eureka" moment for this compound. Patent databases offer glimpses of its role, mainly as an intermediate, not its genesis. I'll pivot to older scientific publications. I am looking for the inaugural synthesis reports or early applications of it or chemically related compounds. This is proving tricky, but I remain persistent.

Investigating Historical Context

I'm finding that the search results haven't produced a clear historical narrative about the "discovery" of this compound. These sorts of chemical intermediates rarely have a specific "discovery" date like a planet or a disease. I'm needing to shift my approach to understand the compound's history.

Framing a Historical Narrative

I've realized a direct "discovery" story is elusive, as expected. Instead, I'm focusing on the evolution of synthetic methodologies. Recent searches uncovered key historical context for Williamson ether synthesis and various cyanation methods. My approach will be to first present the compound and its structural elements. Then I will discuss the development of the historical reactions necessary to synthesize it, giving a more general sense of its history.

Analyzing Synthesis Methods

I've shifted focus to analyzing the synthetic routes. The absence of a "discovery" narrative for the compound is now clear. I'm building the historical context around the Williamson ether synthesis and relevant cyanation methods. My aim is to structure the guide around the evolution of the required organic reactions, thereby giving an implicit history of the compound. My approach will present structural features, historic reactions, and contextualized synthesis. I have what I need to move forward now.

Health and safety handling guidelines for arylacetonitriles

Starting Research Phase

I've initiated the data gathering stage, beginning with focused Google searches to delve into arylacetonitrile health and safety protocols. I'm prioritizing general properties, specific hazards of common variations, and toxicity data to build a solid foundation.

Planning Guide Structure

I'm now analyzing search results, prioritizing authoritative sources for a robust knowledge base. I'm focusing on chemical safety databases and scientific literature. The guide's structure will flow from arylacetonitrile introduction to hazard identification, risk assessment, control measures, and emergency procedures, with data tables and diagrams.

Initiating Information Gathering

I'm starting a focused Google search campaign to collect comprehensive arylacetonitrile handling guidelines. I'm prioritizing data on properties, hazards of common forms, toxicity, and established protocols. I aim to build a robust knowledge base.

Proper storage and disposal of 4-Butoxyphenylacetonitrile

Starting Data Collection

I've started gathering technical data on 4-Butoxyphenyl acetonitrile through extensive Google searches. I'm focusing on chemical properties, stability, and reactivity to build a solid foundation. I'm also looking into known hazards and any existing storage or disposal guidelines to ensure safe handling.

Deepening Research Scope

I'm now expanding my data collection. I'm actively searching for regulatory standards from EPA, OSHA, and international bodies for nitrile compounds. Simultaneously, I'm diving into academic literature for specific protocols or case studies on compounds similar to 4-Butoxyphenyl acetonitrile. My aim is to build a well-structured technical guide.

Synthesizing Information for a Guide

I'm now synthesizing available data to create a comprehensive guide. Initial searches for specific guides on 4-Butoxyphenyl acetonitrile storage and disposal proved limited, but I have found general SDS documents. I am now focused on integrating this into a single source, while also incorporating regulatory standards, best practices, and academic literature regarding nitrile compound handling. I'm focusing on "why" as much as "what" and planning to integrate the formatting instructions.

Planning Guide Structure

I'm now outlining the structure of the guide. I'll begin with a detailed section on the compound's chemical properties and potential hazards. Then, I'll move into specific storage conditions, drawing on both general principles and any available data on similar compounds. The disposal section will incorporate regulatory guidelines and best practices, aiming for clear explanations and practical protocols. I will be sure to meet the prompt's formatting requirements, as instructed.

Formulating Initial Outline

Formulating Research Plan

I'm now formulating a comprehensive research plan. After the initial broad searches, I've identified the need for more targeted queries. Specifically, I will search for safety data sheets, reactivity data for aromatic nitriles, information on nitrile hydrolysis and thermal decomposition, EPA guidelines for nitrile waste, and general lab waste management best practices. These targeted searches will allow me to build a high-quality, comprehensive guide by synthesizing information and applying my expertise.

Refining Data Gathering

I'm now implementing the more targeted research plan. My focus is on obtaining specific data sheets, reactivity profiles, and regulatory guidelines for nitrile compounds, especially those with aromatic structures, to build out the guide's foundational sections. The goal is to provide a comprehensive, scientifically sound analysis.

Methodological & Application

Synthesis of 4-Butoxyphenylacetonitrile from 4-butoxybenzaldehyde

Initiating Data Collection

I'm now starting a thorough search for information about synthesizing 4-Butoxyphenyl acetonitrile from 4-butoxybenzaldehyde. My focus is on understanding the reaction mechanisms involved, finding detailed experimental protocols, and the chemical properties of all related compounds in the process. I'm prioritizing diverse literature sources.

Outlining the Synthesis Note

I've moved on to structuring the application note, aiming for a logical flow from theory to practice. Currently, I'm drafting the core content, emphasizing the reasoning behind experimental design and self-validating protocols. I'm actively seeking authoritative sources to support mechanistic claims and protocol standards for solid grounding.

Outlining the Synthesis

I'm currently focused on the introduction section, aiming to highlight the importance of 4-Butoxyphenylacetonitrile as a key intermediate. My plan involves a clear explanation of its applications and significance within the broader chemical landscape. I'm prioritizing brevity while maintaining comprehensive context.

Formulating the Approach

I'm now diving into the specifics of the synthesis protocol. I'm focusing on finding a reliable, well-documented method for converting the aldehyde to the nitrile. One-pot conversions look attractive for efficiency, and the hydrazine-based reagent followed by oxidation seems like a promising route. I will also explore oxime formation followed by dehydration, and search for a specific, citable protocol to use as the base for the method.

Developing the Protocol

I've outlined a detailed plan for the application note. I am focusing now on identifying and then detailing the optimal synthetic protocol. I'm prioritizing clarity and reproducibility for the user. I've broken down the approach into sections for introduction, reaction overview, a search phase for the protocol, a detailed protocol section, and finally, a discussion on the mechanism and rationale.

Structuring the Application Note

I'm now fully immersed in the application note's structure. I'm actively crafting the introduction to showcase this compound's importance and the application note's goal. I've also outlined the overall reaction scheme and will soon focus on selecting the optimal, documented method to convert the aldehyde to the nitrile.

Refining the Framework

I'm now fully immersed in the application note's structure, focusing on the synthesis of this compound. I've drafted an introduction detailing the target molecule's relevance and the note's goal. I'm now outlining the overall reaction scheme, and need to pinpoint a well-documented method for converting the aldehyde to the nitrile, building on the initial search. I will ensure clarity and reproducibility for the user.

Prioritizing a Targeted Search

I'm now focusing on the search phase, aiming to find a specific, adaptable protocol. While I have identified several general methods for the aldehyde-to-nitrile conversion, I need a detailed, citable example. I'm focusing on hydroxylamine-based or tosylhydrazine-based approaches for a reliable, well-documented route. I will adapt a relevant protocol if an exact match isn't available, clearly noting this.

Focusing on Nitrile Synthesis

I'm now focusing on a common method: converting aromatic aldehydes to nitriles. Specifically, I'm aiming to detail the synthesis of this compound from 4-butoxybenzaldehyde in an application note.

Outlining Application Note Structure

I've sketched a plan for the application note. I'll structure it around a one-pot hydroxylamine hydrochloride synthesis, as it's effective for aromatic aldehydes. The note will have an introduction, reaction scheme, detailed protocol, mechanistic insights, safety data, and references. I'm moving toward drafting the title and introduction, aiming for clarity and descriptive content.

Drafting the Introduction

I'm now drafting the introduction, highlighting the significance of this compound and the need for a practical synthesis. I'm focusing on the conversion of the readily available aldehyde to the nitrile. The goal is to provide a concise, detailed, and robust one-pot protocol. I'm aiming for clarity in describing the reaction's objective and importance.

Finalizing Protocol Steps

My work is now focused on outlining the experimental protocol. I'm finalizing detailed steps for the reaction setup, monitoring the reaction via TLC, the work-up procedure, and product purification (recrystallization). I'll also add a table listing physicochemical properties of the starting material and final product, along with a comprehensive reagents table.

Detailing Reaction Mechanism

I'm now fully detailing the reaction mechanism and am focusing on the key steps of oxime formation and acid-catalyzed dehydration. I'll include a Graphviz diagram to visually represent this process in the application note. The rationales for reagent selection are also clearly defined.

Finalizing Application Note Outline

I have now developed a detailed, comprehensive outline for the application note. The structure will include the introduction, reaction scheme, thorough protocol, mechanistic details with a Graphviz diagram, safety considerations, data tables, and references. I'm confident in covering the entire document, and I'll begin generating content. I am now working on the introduction, and drafting the title of the application note.

Williamson ether synthesis for 4-Butoxyphenylacetonitrile preparation

Beginning Research Phase

I am now delving into the Williamson ether synthesis, particularly its application in creating 4-butoxyphenylacetonitrile. I am prioritizing a deep dive into the reaction mechanism and the best reaction conditions. Google is my current primary source for information, with a focus on comprehensive searches. I'm aiming to build a solid foundation before I start to refine the process for my specific target compound.

Expanding Search Parameters

I am now widening my Google search parameters to cover the specific preparation of this compound using the Williamson ether synthesis. This involves focusing on reaction mechanisms, optimal conditions, suitable reagents, potential side reactions, and purification techniques. I also intend to incorporate established protocols, safety data, and methods for characterization in the search process. I am next focusing on structuring the information for an application note, introducing the significance of the compound and synthesis method.

Developing the Application Note

I'm now deeply immersed in structuring the application note, starting with an introduction that highlights the importance of this compound and the Williamson ether synthesis. I will then detail the reaction principles, starting with a review of the SN2 mechanism and outlining the roles of the reactants. A step-by-step experimental protocol and a table summarizing reaction parameters are next. I'll include critical parameter discussions, safety tips, and even a Graphviz diagram of the workflow. Expected yields and characterization techniques complete the presentation, including full source citations.

Role of 4-Butoxyphenylacetonitrile as a valsartan intermediate

Investigating Chemical Pathways

I'm currently focused on the Google searches to understand the role of 4-Butoxyphenylacetonitrile in Valsartan synthesis. I'm focusing on identifying specific chemical reactions and synthetic pathways. The aim is to understand how this compound is a key intermediate in the creation of Valsartan.

Analyzing Reaction Sequences

I'm now expanding my search to include scientific literature and patents. I need to closely examine the Valsartan synthesis steps involving this compound. I'm noting specific yields and purification methods, and I'm also looking at characterization techniques. Simultaneously, I'll research the chemical properties and potential impurities of this key intermediate. My goal is to synthesize the data into a detailed resource.

Reviewing Valsartan Synthesis

I've been sifting through Valsartan synthesis techniques, focusing on key routes. So far, Suzuki-Miyaura, Negishi, and decarboxylative biaryl coupling are standing out. Looking now for variations of aryl coupling. "4-nitro-2-methylbenzoic acid" keeps popping up; I'm trying to identify how it factors into the best pathways.

Pinpointing Intermediate Role

I'm now zeroing in on this compound. Initial searches broadly covered Valsartan synthesis, showing Suzuki, Negishi, and decarboxylative coupling methods. I believe it contributes the phenylacetonitrile part of the biphenyl structure. But now I need to determine exactly where it fits in, its synthesis, and its conversion to further intermediates.

Analyzing Valsartan Synthesis

I've reviewed the search results, and while "this compound" wasn't explicitly mentioned, the information gleaned offers crucial insights into Valsartan synthesis. I'm focusing on the general synthesis methods highlighted, to understand how this compound fits in, potentially as an intermediate or reagent. Further connections are being evaluated.

Connecting Precursors & Synthesis

I'm now hypothesizing that this compound is a precursor to a phenyl ring in the biphenyl core. My thinking is that 4-hydroxyphenylacetonitrile is synthesized, then etherified to form the butoxy group. This intermediate could then be incorporated into a coupling reaction to create the Valsartan precursor's biphenyl structure. To test my theory, I'll revise my search to find evidence of similar sartans using phenylacetonitriles.

Refining Search Strategies